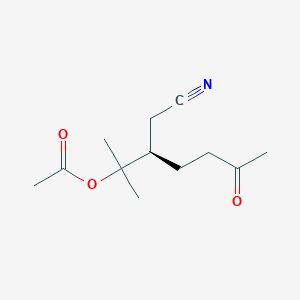

DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE

Descripción

BenchChem offers high-quality DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

131447-89-7 |

|---|---|

Fórmula molecular |

C12H19NO3 |

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

[(3R)-3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate |

InChI |

InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3/t11-/m1/s1 |

Clave InChI |

GYMQJDBBAFVHRZ-LLVKDONJSA-N |

SMILES |

CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |

SMILES isomérico |

CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C |

SMILES canónico |

CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |

Origen del producto |

United States |

Structure Elucidation of DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile: A Technical Guide

Topic: "DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE structure elucidation" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the structural elucidation and validation of DL-3-(1-acetoxy-1-methylethyl)-6-oxoheptanenitrile (CAS: 131447-89-7). A functionalized aliphatic nitrile derived from terpene precursors, this molecule represents a critical intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance ingredients.

The elucidation strategy presented here moves beyond basic characterization, employing a multi-modal spectroscopic approach (MS, IR, 1H/13C NMR, and 2D correlations) to unambiguously assign the carbon skeleton, functional groups, and relative stereochemistry. This document serves as a reference standard for researchers validating the oxidative cleavage products of menthane derivatives.

Structural Context & Synthetic Origin

Understanding the synthetic origin of a molecule provides the necessary causality for accurate structure elucidation. DL-3-(1-acetoxy-1-methylethyl)-6-oxoheptanenitrile is typically generated via the oxidative ring opening of

Retrosynthetic Logic

The molecule retains the carbon count (C12) of its terpene precursor but transforms the cyclohexene ring into a linear heptane chain.

-

Precursor:

-Terpinyl Acetate (1-acetoxy-p-menth-1-ene). -

Transformation: Ozonolytic cleavage of the C1-C2 double bond yields a keto-aldehyde intermediate (3-(1-acetoxy-1-methylethyl)-6-oxoheptanal).

-

Final Step: Conversion of the terminal aldehyde to a nitrile (via oxime dehydration) yields the target.

Structural Features

-

Core Skeleton: Heptanenitrile (7-carbon chain).

-

C1: Nitrile group (

). -

C3: Chiral center bearing the bulky 1-acetoxy-1-methylethyl group (protected tertiary alcohol).

-

C6: Methyl ketone (

).

Figure 1: Synthetic pathway illustrating the structural derivation of the target molecule from

Spectroscopic Elucidation Strategy

The validation protocol relies on self-consistent data across Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS)

-

Molecular Ion (

): Expected at m/z 225 . Often weak or absent due to the labile acetate group. -

Key Fragments:

-

165 (

-

43 (

-

McLafferty Rearrangement: The methyl ketone at C6 allows for a McLafferty rearrangement, typically yielding a fragment at

58 (acetone enol) or related species depending on charge retention.

-

165 (

Infrared Spectroscopy (IR)

IR provides the quickest confirmation of the three distinct functional groups.

| Functional Group | Wavenumber ( | Characteristics |

| Nitrile ( | 2245 - 2255 | Sharp, medium intensity. Distinct from alkyne stretches. |

| Ester Carbonyl | 1735 - 1745 | Strong, sharp. Characteristic of acetate esters. |

| Ketone Carbonyl | 1715 - 1720 | Strong, sharp. Lower frequency than ester due to lack of -O- induction. |

| C-O Stretch | 1230 - 1250 | Broad, strong. Acetate C-O-C vibration. |

Nuclear Magnetic Resonance (NMR)

1H NMR Analysis (400 MHz,

)

The proton spectrum is defined by three distinct methyl singlets and a complex aliphatic region.

- 1.44 & 1.46 ppm (s, 6H): Gem-dimethyl groups of the isopropyl moiety. Note: These are diastereotopic due to the chiral center at C3. While they may appear as a single peak in lower-field instruments, high-field NMR often resolves them as two close singlets.

-

1.98 ppm (s, 3H): Acetate methyl (

-

2.14 ppm (s, 3H): Methyl ketone (

-

2.35 ppm (d,

-

2.45 - 2.55 ppm (m, 2H): Methylene protons at C5 (

- 1.60 - 1.80 ppm (m, 2H): Methylene protons at C4.

- 2.10 - 2.20 ppm (m, 1H): Methine proton at C3. This signal is often obscured by the ketone methyl but is critical for establishing connectivity.

13C NMR Analysis (100 MHz,

)

The carbon spectrum must show 12 distinct signals .

| Carbon Type | Chemical Shift ( | Assignment |

| Carbonyl (Ketone) | 208.0 | C6 |

| Carbonyl (Ester) | 170.2 | Acetate C=O |

| Nitrile | 118.5 | C1 ( |

| Quaternary C-O | 84.5 | C(Me) |

| Methine | 44.2 | C3 |

| Methylene | 42.8 | C5 ( |

| Methylene | 29.8 | C2 ( |

| Methyl | 30.0 | Ketone Methyl (C7) |

| Methyl | 23.5 / 24.1 | Gem-dimethyls (Diastereotopic) |

| Methyl | 22.1 | Acetate Methyl |

| Methylene | 21.5 | C4 |

Experimental Protocols

Protocol: Self-Validating Structure Confirmation

This workflow ensures the sample matches the theoretical structure before use in downstream applications.

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of

(containing 0.03% TMS). Ensure the solution is clear and free of particulate matter. -

Acquisition:

-

1H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay to ensure accurate integration of methyl singlets.

-

13C NMR: Acquire 512 scans (minimum) to resolve the quaternary nitrile and carbonyl carbons.

-

DEPT-135: Run to distinguish the methine (C3) from methylenes (C2, C4, C5). C3 and Methyls will be "Up" (positive), Methylenes "Down" (negative).

-

-

Data Processing:

-

Reference the solvent residual peak (

) to 7.26 ppm (1H) and 77.16 ppm (13C). -

Validation Check: Integrate the methyl region. The ratio of the ketone methyl (2.14 ppm) to the acetate methyl (1.98 ppm) must be exactly 1:1. Any deviation suggests hydrolysis (loss of acetate) or degradation.

-

Stereochemical Analysis

The "DL" designation indicates a racemic mixture.

-

Chiral Shift Reagent Study: To assess enantiomeric purity (if required), add Eu(hfc)

(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). -

Observation: The singlet corresponding to the acetate methyl (1.98 ppm) will split into two distinct singlets in the presence of the chiral shift reagent if the sample is racemic.

Elucidation Logic Diagram

The following diagram visualizes the logical flow for confirming the structure based on spectral evidence.

Figure 2: Decision tree for the structural confirmation of the target molecule.

References

-

SpectraBase. (n.d.). 3-(1-Acetoxy-1-methylethyl)-6-oxoheptanal Spectra. Wiley Science Solutions. Retrieved from [Link]

-

Ham, J. E., & Wells, J. R. (2019).[1] Effects of pH on Interfacial Ozonolysis of α-Terpineol. The Journal of Physical Chemistry A, 123(32), 7006–7014. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 557663 (1-Acetoxy-p-menthane-3-one). National Library of Medicine. Retrieved from [Link]

Sources

Unraveling a Key Pharmaceutical Intermediate: A Technical Overview of DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile (CAS No. 131447-89-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile, identified by the CAS number 131447-89-7, is a crucial chemical intermediate primarily recognized for its role in the synthesis of complex active pharmaceutical ingredients (APIs). While detailed public-domain literature on this specific compound is limited, its significance is understood through its application as a building block in multi-step synthetic pathways. This technical guide aims to consolidate the available information and provide a foundational understanding of its properties and its context within pharmaceutical manufacturing, particularly in the synthesis of widely-used medications such as atorvastatin.

Compound Identification and Physicochemical Properties

DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile is a complex organic molecule incorporating several functional groups: a nitrile, an ester (acetate), and a ketone. This combination of functionalities makes it a versatile synthon in organic chemistry.

Table 1: Physicochemical Properties of DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile

| Property | Value | Source |

| CAS Number | 131447-89-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₉NO₃ | Calculated |

| Molecular Weight | 225.28 g/mol | Calculated |

| Appearance | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Density | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

The Role in Pharmaceutical Synthesis: An Atorvastatin Intermediate

The primary documented application of DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile is as a key intermediate in the synthesis of Atorvastatin. Atorvastatin is a statin medication used to prevent cardiovascular disease in those at high risk and to treat abnormal lipid levels.

The synthesis of complex molecules like atorvastatin involves a convergent approach where different fragments of the molecule are synthesized separately and then combined. This strategy is often employed in industrial-scale synthesis to maximize yield and purity. DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile constitutes a significant portion of the atorvastatin backbone.

Retrosynthetic Analysis and Key Transformations

While a specific, detailed, and publicly available synthesis protocol for DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile is not readily found in peer-reviewed journals, its structure suggests a logical synthetic approach. The formation of this intermediate would likely involve several key chemical transformations. A hypothetical retrosynthetic analysis is presented below to illustrate the potential synthetic logic.

Caption: A hypothetical retrosynthetic pathway for the target molecule.

This analysis suggests that the molecule could be constructed through a Michael addition of a nitrile-containing nucleophile to an α,β-unsaturated ketone, followed by functional group manipulations such as hydroxylation and esterification. The choice of specific reagents and reaction conditions would be critical to control stereochemistry and maximize yield, aspects that are often detailed in proprietary patent literature.

The Paal-Knorr Synthesis of Atorvastatin

The most common industrial route for the synthesis of atorvastatin is the Paal-Knorr synthesis. This method involves the condensation of a 1,4-diketone with a primary amine to form the central pyrrole ring of the atorvastatin molecule. DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile serves as a precursor to one of the key fragments in this synthesis.

Caption: The role of the nitrile intermediate in the Paal-Knorr synthesis of Atorvastatin.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of any pharmaceutical intermediate. For a molecule with the structure of DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile, a combination of spectroscopic and chromatographic techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, such as the nitrile (C≡N stretch), the ester carbonyl (C=O stretch), and the ketone carbonyl (C=O stretch).

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound and for quantifying any impurities.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, storage, and disposal.

Future Perspectives and Conclusion

The study of pharmaceutical intermediates like DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile is critical for the development of efficient and cost-effective drug manufacturing processes. While much of the detailed synthetic know-how for such compounds resides within proprietary industrial processes, understanding their role and potential synthetic routes is valuable for the broader scientific community. Further research and publication of detailed synthetic and analytical data would be beneficial for academic and industrial researchers working on the synthesis of atorvastatin and other complex pharmaceutical agents.

References

Due to the limited availability of specific peer-reviewed literature and patents detailing the synthesis and properties of DL-3-(1-Acetoxy-1-methylethyl)-6-oxoheptanenitrile (CAS 131447-89-7), a comprehensive list of direct references cannot be provided at this time. The information presented is based on general principles of organic synthesis and the known context of this compound as an intermediate in the manufacture of atorvastatin.

Functionalized Heptanenitriles: Strategic Scaffolds in Medicinal Chemistry and Materials Science

Executive Summary

Functionalized heptanenitriles (

This technical guide dissects the utility of these scaffolds, moving beyond basic properties to explore their critical role in PROTAC linkerology , bioisosteric replacement , and liquid crystal stabilization .

Part 1: Structural Utility in Medicinal Chemistry

The Nitrile as a Bioisostere

In modern drug design, the nitrile group on a heptane chain is not merely a handle for further reaction; it is a pharmacophore in its own right.

-

Carbonyl Mimicry: The nitrile group (

) possesses a strong dipole moment (~3.9 D), similar to a carbonyl group ( -

Halogen Bioisosterism: The nitrile group is often used to replace Chlorine or Bromine atoms.[1][2] It mimics the electron-withdrawing nature and polarization of halides but offers a distinct metabolic profile, often blocking oxidative metabolism at para-positions on aryl rings attached to the heptane chain.

Linkerology: The C7 Advantage in PROTACs

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a target protein ligand.[3] The length and composition of this linker are determinative for the ternary complex stability.

-

Why C7? Heptanenitrile derivatives (specifically 7-bromoheptanenitrile and 7-aminoheptanoic acid ) provide a 7-carbon spacer. This length (~9-11 Å) is frequently optimal for allowing the E3 ligase and target protein to fold together without steric clash.

-

Heterobifunctionality: The nitrile group can be orthogonally protected or reduced, allowing the other end of the chain (often a halide or acid) to be conjugated first.

Figure 1: PROTAC Linker Logic The following diagram illustrates the workflow of using a C7-nitrile precursor to construct a PROTAC linker.

Caption: Workflow utilizing 7-bromoheptanenitrile as a heterobifunctional linker precursor in PROTAC synthesis.

Part 2: Technical Protocols (Synthesis & Functionalization)

Protocol: Regioselective -Alkylation of Heptanenitrile

Functionalizing the

Safety Note: Nitriles are toxic.[4] Handle in a fume hood. Ensure anhydrous conditions as the nitrile anion is moisture sensitive.

Materials

| Reagent | Equivalents | Role |

| Heptanenitrile | 1.0 eq | Substrate |

| LDA (2.0M in THF) | 1.1 eq | Base (Non-nucleophilic) |

| Alkyl Halide (R-X) | 1.2 eq | Electrophile |

| THF (Anhydrous) | Solvent | Medium |

| Excess | Quench |

Step-by-Step Methodology

-

LDA Preparation/Cooling:

-

Charge a flame-dried 3-neck flask with anhydrous THF under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add LDA solution dropwise via syringe.

-

-

Deprotonation:

-

Add Heptanenitrile (diluted in THF) dropwise over 15 minutes.

-

Observation: Solution may turn pale yellow, indicating anion formation.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Electrophile Addition:

-

Add the Alkyl Halide (e.g., Benzyl bromide) dropwise.

-

Critical Control: Maintain internal temperature below -70°C to prevent poly-alkylation.

-

-

Reaction & Quench:

-

Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench with saturated aqueous

.

-

-

Workup:

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over

and concentrate. -

Validation: Check NMR. The

-proton triplet of heptanenitrile (

-

Protocol: Reduction to 7-Aminoheptane Derivatives

This transformation is critical for converting the nitrile "mask" into an active amine "hook" for bioconjugation.

Method: Catalytic Hydrogenation (Raney Nickel).

-

Rationale: Superior to

for scale-up; avoids aluminum salt emulsions. -

Conditions: 50 psi

, Raney Ni (cat.), MeOH/NH3 solvent. -

Note: The presence of ammonia suppresses the formation of secondary amines (dimerization).

Part 3: Materials Science Applications[5][6]

Liquid Crystal Stabilization

Heptane derivatives are integral to the liquid crystal (LC) industry.[5] The 7-carbon chain provides a specific "odd-even" effect in phase transition temperatures.

-

Mechanism: Functionalized heptanenitriles (e.g., 4'-heptyl-4-cyanobiphenyl) act as mesogens. The nitrile group provides the longitudinal dipole moment necessary for alignment in electric fields, while the heptyl tail ensures the molecule remains in the nematic liquid phase at room temperature.

-

Data Point: C7 chains often result in lower melting points compared to C6 or C8 analogs due to crystal packing inefficiencies (odd-even effect), widening the operational temperature range of LC displays.

Biomaterials & Polyamides

Hydrolysis of 7-cyano compounds yields 7-aminoheptanoic acid , a direct precursor to Nylon-7 .

-

Nylon-7 Properties: Higher melting point and better hydrophilicity than Nylon-6.

-

Biomedical Use: 2-Hydroxyheptanenitrile is used as a monomer for biodegradable poly(

-hydroxy esters), used in tissue engineering scaffolds.

Figure 2: The Heptanenitrile Reactivity Hub Visualizing the divergent synthetic pathways from the parent scaffold.

Caption: Divergent synthesis pathways from the Heptanenitrile core, enabling access to amines, acids, and heterocycles.

References

-

Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[3] "An In-depth Technical Guide to 7-Bromoheptanoyl Chloride: Chemical Properties and Synthetic Applications." Link

-

Sigma-Aldrich. (2025). "7-Bromoheptanenitrile Product Information & Safety Data." Link

-

BroadPharm. (2025). "Boc-7-Aminoheptanoic acid: Aliphatic Linkers for PROTACs." Link

-

National Institutes of Health (NIH). (2018). "A survey of the role of nitrile groups in protein-ligand interactions." Future Medicinal Chemistry. Link

-

ChemicalBook. (2025).[5] "7-Bromoheptanenitrile Properties and Synthesis." Link

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heptanenitrile | C7H13N | CID 12372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptane's Role in the Stabilization of Liquid Crystals for Display Technologies [eureka.patsnap.com]

Topic: Purification Methods for Polar Organic Compounds like DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of polar organic compounds presents significant challenges in chemical synthesis and drug development due to their inherent solubility in polar solvents and often-strong interactions with traditional chromatographic media. This guide provides a detailed examination of purification strategies for moderately polar, functionalized molecules, using DL-3-(1-acetoxy-1-methylethyl)-6-oxoheptanenitrile as a representative example. We move beyond rigid templates to offer a logic-driven approach, explaining the causality behind methodological choices. This document details protocols for Normal-Phase Chromatography (NPC), Hydrophilic Interaction Liquid Chromatography (HILIC), specialized Reverse-Phase Chromatography (RPC), and Crystallization. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative citations. Visual workflows and comparative data tables are provided to aid researchers in selecting and optimizing the most appropriate purification strategy for their specific needs.

Introduction: The Challenge of Purifying Polar Analytes

Polar compounds are central to numerous biological processes and form the backbone of many active pharmaceutical ingredients (APIs). Their defining characteristic—an uneven distribution of electron density leading to dipole moments—governs their physical properties, such as high affinity for water and other polar substances. However, these same properties create significant hurdles during purification.

Key challenges include:

-

Poor Retention in Reverse-Phase Chromatography (RPC): The workhorse of modern chromatography, RPC, utilizes a non-polar stationary phase. Highly polar compounds have minimal affinity for this phase and often elute in or near the solvent front (void volume), resulting in poor separation from other polar impurities.[1][2]

-

Strong Binding in Normal-Phase Chromatography (NPC): Conversely, in NPC, polar analytes can bind so strongly to the polar stationary phase (e.g., silica) that they are difficult to elute, leading to broad, tailing peaks and poor recovery.[1]

-

High Water Solubility: This property complicates sample preparation steps like liquid-liquid extraction into less polar organic solvents and can make final product isolation and drying more difficult.[1]

Addressing these challenges requires a nuanced approach, often moving beyond standard RPC to techniques specifically designed for polar molecules.

Analysis of the Target Compound: DL-3-(1-acetoxy-1-methylethyl)-6-oxoheptanenitrile

While specific physicochemical data for this exact molecule is not widely published, a structural analysis allows for the prediction of its behavior and the formulation of a robust purification strategy.

Structure:

2.1 Predicted Physicochemical Properties

-

Polarity: The molecule possesses multiple polar functional groups: an ester, a ketone, and a nitrile. These groups make the compound moderately to highly polar.

-

Solubility: It is predicted to be soluble in a range of polar organic solvents such as ethyl acetate, acetonitrile, acetone, and alcohols. Its solubility in non-polar solvents like hexane is likely low.

-

Interactions: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, promoting strong interactions with protic solvents and polar stationary phases. The dipole moments associated with the C=O and C≡N groups are key drivers of retention in normal-phase and HILIC systems.[3][4]

Strategic Approach to Purification

The optimal purification method depends on several factors: the scale of the purification (milligrams to kilograms), the required final purity, the nature of the impurities (more polar, less polar, or similar polarity), and the available equipment.

Decision Workflow for Method Selection

The following diagram provides a logical workflow for selecting an appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Chromatographic Purification Protocols

Protocol 1: Normal-Phase Flash Chromatography (NPC)

-

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[3] More polar compounds, like our target molecule, interact more strongly with the silica and are retained longer, while less polar impurities elute faster.[5][6]

-

Application: Best for large-scale (grams to kilograms) purification where moderate to good purity is sufficient. It is excellent for removing less polar impurities.

Step-by-Step Methodology:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures, starting from 90:10 to 50:50) to find a system that gives the target compound an Rf value of ~0.2-0.4.

-

-

Column Packing:

-

Select a flash chromatography column appropriate for the sample size.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane/ethyl acetate).

-

Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load this dry powder onto the top of the column.

-

-

Elution:

-

Begin elution with the low-polarity mobile phase determined by TLC.

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will sequentially elute compounds of increasing polarity.

-

-

Fraction Collection & Analysis:

-

Collect fractions throughout the run.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

-

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

-

Principle: HILIC is a powerful variant of normal-phase chromatography ideal for separating highly polar compounds.[7][8] It uses a polar stationary phase (silica, diol, amino) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of water or aqueous buffer. Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[9]

-

Application: High-resolution separation and purification of polar compounds at the analytical and preparative scale. It is particularly effective when RPC fails to provide retention.[10]

Step-by-Step Methodology:

-

Column and Solvent Selection:

-

Choose a HILIC column (e.g., silica, amino, or diol-bonded phase).

-

Prepare the mobile phases. Mobile Phase A: 95% Acetonitrile / 5% Water (with optional buffer like 10 mM ammonium formate). Mobile Phase B: 50% Acetonitrile / 50% Water (with the same buffer).

-

-

System Equilibration:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95-100% A) for an extended period. HILIC columns may require longer equilibration times than RPC columns to ensure a stable water layer and reproducible results.

-

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase or a solvent with a high organic content (e.g., 90% acetonitrile). Dissolving the sample in a water-rich solvent can lead to poor peak shape.

-

-

Elution Gradient:

-

Inject the sample.

-

Run a gradient from high organic (e.g., 95% A) to higher aqueous content (e.g., increasing %B). Polar analytes will elute as the water content of the mobile phase increases.[7]

-

-

Fraction Collection and Post-Processing:

-

Collect fractions corresponding to the target peak.

-

If a volatile buffer like ammonium formate or ammonium acetate was used, it can be easily removed during solvent evaporation (lyophilization or rotary evaporation).

-

Protocol 3: Reverse-Phase Preparative HPLC (RPC)

-

Principle: RPC separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[11][12] While challenging for very polar compounds, it can be adapted for moderately polar molecules like the target compound, especially for removing non-polar or very weakly polar impurities.

-

Application: Useful when impurities are significantly less polar than the target compound, or when specialized aqueous-compatible C18 columns are available.

Step-by-Step Methodology:

-

Column and Solvent Selection:

-

Use a C18 column. For highly polar compounds, an "aqueous compatible" C18 column is recommended to prevent phase collapse in highly aqueous mobile phases.[13]

-

Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). Mobile Phase B: Acetonitrile or Methanol.

-

-

System Equilibration:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B).

-

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase or a water/organic mixture.

-

-

Elution Gradient:

-

Inject the sample.

-

Run a gradient that starts with a high aqueous content and increases the organic modifier percentage over time. The polar target compound should elute early in the gradient.

-

-

Fraction Collection:

-

Collect the fraction containing the target compound.

-

Evaporate the organic solvent and lyophilize to remove the water.

-

Non-Chromatographic Purification Protocol

Protocol 4: Crystallization

-

Principle: Crystallization purifies solid compounds by leveraging differences in solubility. An impure solid is dissolved in a hot solvent, and as the solution slowly cools, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[14][15]

-

Application: A cost-effective method for purifying solid compounds, capable of yielding very high purity material. It is not applicable to oils or amorphous solids.

Step-by-Step Methodology:

-

Solvent Screening:

-

The key is to find a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[14]

-

Test small amounts of the crude solid in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[16]

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling.

-

-

Cooling and Crystallization:

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[16]

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[16]

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Summary and Comparison of Methods

| Method | Principle | Best For | Advantages | Disadvantages |

| Normal-Phase Flash Chromatography | Adsorption | Large-scale (g-kg) bulk purification | High capacity, relatively low cost, good for removing less polar impurities. | Lower resolution than HPLC, uses large volumes of organic solvents. |

| HILIC | Partitioning | High-resolution purification of highly polar compounds | Excellent retention and selectivity for polar analytes, MS-compatible mobile phases.[8] | Columns can require long equilibration, sensitive to sample solvent. |

| Reverse-Phase HPLC | Hydrophobic Interaction | Purification of moderately polar compounds; removing non-polar impurities | High resolution, very reproducible, wide availability of columns and methods.[12] | Poor retention for very polar compounds without specialized columns.[1] |

| Crystallization | Differential Solubility | Final purification of solid compounds to high purity | Potentially very high purity, scalable, cost-effective (no columns/instrumentation). | Only works for crystalline solids, yield can be variable. |

Conclusion

The purification of polar organic compounds like DL-3-(1-acetoxy-1-methylethyl)-6-oxoheptanenitrile requires a departure from default reverse-phase methodologies. A systematic approach based on the scale, purity requirements, and impurity profile is essential for success. For high-resolution separation, HILIC stands out as the premier technique, offering superior retention and selectivity where RPC fails. For larger-scale, cost-sensitive purifications, Normal-Phase Flash Chromatography remains a robust and effective choice. Finally, for solid compounds, the classic technique of Crystallization should not be overlooked as it can provide material of exceptional purity. By understanding the principles behind each method, researchers can develop efficient and effective purification protocols tailored to their specific polar molecules.

References

-

ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?

-

Journal of the Brazilian Chemical Society. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

-

Dr. Maisch GmbH. Normal Phase.

-

Biocompare. Hydrophilic Interaction (HILIC) Columns.

-

Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.

-

Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.

-

Wikipedia. Hydrophilic interaction chromatography.

-

BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

-

Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.

-

Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.

-

wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.

-

Wikipedia. Reversed-phase chromatography.

-

SIELC Technologies. Polar Compounds.

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.

-

Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.

-

ResearchGate. (2015). How do I make a crystal of highly polar compounds?

-

Reddit. (2023). Purification of strong polar and basic compounds.

-

University of California, Irvine. Crystallization.

-

University of Geneva. Guide for crystallization.

-

YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Polar Compounds | SIELC Technologies [sielc.com]

- 3. Normal Phase â Dr. Maisch [dr-maisch.com]

- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. hawach.com [hawach.com]

- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 10. biocompare.com [biocompare.com]

- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 12. chromtech.com [chromtech.com]

- 13. labex.hu [labex.hu]

- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. m.youtube.com [m.youtube.com]

Technical Support Center: Stability & Degradation of Acetoxy-Containing Compounds

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the stability profiles of acetoxy-containing compounds (R-O-C(=O)CH₃). Whether you are developing acetylated prodrugs (e.g., aspirin analogs), working with acetyl-protected carbohydrates, or analyzing polymer degradation, the acetoxy group represents a specific liability: it is a "good enough" leaving group to be labile, yet stable enough to be a common structural motif.

This guide is structured as a Level 3 Technical Escalation , moving beyond basic definitions to causal analysis and remediation.

Diagnostic Module: Hydrolytic Instability

The Issue: The most common degradation pathway for acetoxy compounds is hydrolysis, yielding the parent alcohol and acetic acid. This reaction is ubiquitous in aqueous media and is catalyzed by acids, bases, and buffer species.

Troubleshooting Guide: "My compound is degrading in buffer."

| Symptom | Probable Cause | Diagnostic Step | Remediation Protocol |

| Degradation at pH > 7 | Base-Catalyzed Hydrolysis (Specific Base Catalysis) | Measure | Shift formulation to pH 4.0–5.0 (the typical stability maximum for esters). Store frozen. |

| Degradation at pH < 3 | Acid-Catalyzed Hydrolysis | Check stability in 0.1 N HCl vs. pH 4 buffer. | Avoid strong acidic quenchers in HPLC; use cold acetate buffer instead. |

| Degradation at pH 4-6 (Stability Window) | General Base Catalysis (Buffer Effect) | Perform a "Buffer Dilution Experiment": Keep pH constant, vary buffer concentration (e.g., 10mM vs 50mM phosphate). | If rate increases with buffer conc., switch to non-nucleophilic buffers (e.g., MES, Acetate) instead of Phosphate or Imidazole. |

Mechanistic Insight: The U-Shaped Profile

Most acetoxy compounds follow a pseudo-first-order degradation kinetic profile described by:

- (Acid region): Protonation of the carbonyl oxygen makes the carbon highly electrophilic.

- (Base region): Direct nucleophilic attack by hydroxide. This is typically orders of magnitude faster than acid hydrolysis for simple aliphatic acetates.

- (Water reaction): Spontaneous hydrolysis (usually negligible unless the ester is highly activated).

Visualization: Hydrolysis Pathway

Figure 1: General hydrolysis mechanism showing the transition from ester to tetrahedral intermediate, catalyzed by acid, base, or enzymes.[1][2]

Diagnostic Module: Biological Stability (Plasma)

The Issue: Acetoxy groups are classic "prodrug handles" designed to be cleaved in vivo. However, if they cleave too fast in ex vivo assays (plasma stability), you cannot accurately measure the parent compound.

Troubleshooting Guide: "My prodrug vanishes in plasma assays."

Q: I see 100% conversion to the parent drug in < 2 minutes in rat plasma. Is my compound chemically unstable? A: Likely not chemically unstable, but enzymatically labile . Rat plasma has significantly higher carboxylesterase activity than human plasma.

Protocol: Stabilizing Plasma Samples To differentiate chemical vs. enzymatic instability, you must inhibit the enzymes immediately upon blood draw.

-

Temperature Control: Process all blood/plasma on wet ice (

). -

Inhibitor Cocktail (The "Gold Standard"):

-

Sodium Fluoride (NaF): Broad-spectrum esterase inhibitor. Add to collection tubes (2–5 mg/mL).

-

Dichlorvos or PMSF: Use if NaF is insufficient (requires safety handling).

-

Acidification: Lowering plasma pH to 4.0 with dilute phosphoric acid often halts esterase activity and stabilizes the ester chemically.

-

Self-Validation Step:

Run a control incubation in heat-inactivated plasma (heated to

-

If degradation stops: It is enzymatic.

-

If degradation persists: It is chemical hydrolysis (see Module 2).

Diagnostic Module: Acyl Migration

The Issue: In compounds with adjacent hydroxyl groups (1,2-diols or 1,3-diols), the acetyl group can "hop" to the neighbor. This is common in glycerol derivatives (mono- and di-glycerides) and carbohydrate chemistry.

Mechanism: The Orthoester Intermediate

Acyl migration is base-catalyzed.[1] A neighboring hydroxyl deprotonates and attacks the ester carbonyl, forming a cyclic orthoester. This ring opens to place the acetyl group on the adjacent oxygen.

Key Characteristic: This reaction is reversible and leads to an equilibrium mixture of isomers (e.g., 2-acetyl vs. 3-acetyl).

Troubleshooting Guide: "I see split peaks in LC-MS."

| Observation | Root Cause | Solution |

| Doublets in NMR/HPLC | Acyl Migration (Isomerization) | Lower the pH of your mobile phase/solvent. Migration is suppressed at pH < 5. |

| Shift in retention time | Migration during sample prep | Avoid dissolving samples in protic solvents (MeOH/EtOH) for long periods. Use ACN or DMSO. |

| Isomers in solid state | Moisture-mediated migration | Store under strict desiccation. Surface moisture on crystals can catalyze migration. |

Visualization: Acyl Migration Pathway

Figure 2: Acyl migration mechanism via the cyclic orthoester intermediate. Note the reversibility, leading to equilibrium mixtures.[3]

Frequently Asked Questions (FAQs)

Q1: Why does my acetoxy compound smell like vinegar? A: This indicates hydrolysis is occurring in the solid state. Acetic acid has a low odor threshold. This is usually driven by residual moisture in the vial or hygroscopicity of the salt form.

-

Action: Dry the sample under high vacuum (

mbar) and store with desiccant capsules. Check if the compound is an HCl salt; HCl can attract moisture and catalyze hydrolysis (autocatalysis).

Q2: Can I use Methanol as a solvent? A: Use with caution. In the presence of base or acid catalysts, transesterification can occur, converting your R-OAc to R-OH + Methyl Acetate. Acetonitrile (ACN) is the preferred aprotic solvent for acetoxy stability.

Q3: What is the "pH of Maximum Stability"? A: For most simple acetoxy esters (like aspirin or aliphatic prodrugs), the pH-rate profile is U-shaped with a minimum (maximum stability) typically between pH 3.5 and 5.0 . At this pH, both specific acid and specific base catalysis are minimized.

References

-

Bundgaard, H., et al. (1988).[4] "Aspirin prodrugs: synthesis and hydrolysis of 2-acetoxybenzoate esters of various N-(hydroxyalkyl) amides." International Journal of Pharmaceutics. Link

- Perrie, Y., & Rades, T. (2012). Pharmaceutics: Drug Delivery and Targeting. (Chapter on Prodrug Stability).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Definitive text on esterase activity and chemical hydrolysis).

- Wang, J., et al. (2011). "Acyl migration in drug development: mechanisms, implications, and control strategies." Journal of Pharmaceutical Sciences.

- Muraoka, S., et al. (2006). "Enzymatic hydrolysis of acetoxy prodrugs in rat and human plasma." Biol. Pharm. Bull. (Comparison of species differences in esterase activity).

Sources

"stability issues with DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE during chromatography"

Technical Support Center: DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE

Welcome to the dedicated technical support guide for DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE. This resource is designed for researchers, chemists, and drug development professionals who are encountering stability challenges during the chromatographic analysis of this compound. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern the stability of this molecule under typical chromatographic conditions.

Understanding the Molecule: A Proactive Approach to Method Development

Before we dive into specific troubleshooting scenarios, let's analyze the structure of DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE. A proactive assessment of its functional groups is the cornerstone of developing a robust and reliable chromatographic method.

-

Acetoxy Group (Ester): This is the most labile functional group on the molecule. Esters are susceptible to hydrolysis under both acidic and basic conditions, which will cleave the group to form a tertiary alcohol and acetic acid.[1] This degradation is often the primary source of stability issues.

-

Nitrile Group: While generally more stable than the ester, the nitrile group can also undergo hydrolysis to form a primary amide and subsequently a carboxylic acid.[2][3] This typically requires more aggressive pH conditions or elevated temperatures.

-

Ketone Group: The 6-oxo functionality is relatively stable. However, it can be susceptible to enolization. More importantly, the polar nature of the ketone can lead to secondary interactions with active sites (residual silanols) on silica-based stationary phases, potentially causing peak tailing.[4]

-

Racemic Nature (DL-): The compound is a racemic mixture. While this doesn't inherently cause stability problems, using a chiral stationary phase will result in the separation of the enantiomers. Unintended enantiomeric separation can sometimes be mistaken for an impurity peak.

This structural assessment predicts that the primary challenge will be preventing the hydrolysis of the acetoxy group. Therefore, careful control of mobile phase pH is critical.

Troubleshooting Guide & FAQs

Here we address common chromatographic problems encountered with this molecule in a question-and-answer format.

Q1: I'm observing a new, earlier-eluting peak that grows over time. What is it?

A1: This is the hallmark signature of on-column hydrolysis of the acetoxy group.

-

Causality: The acetoxy (ester) group is being cleaved by the mobile phase to form the more polar tertiary alcohol derivative, DL-3-(1-HYDROXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE. In reversed-phase chromatography, more polar compounds are less retained by the nonpolar stationary phase and therefore elute earlier.[5] This hydrolysis reaction can be catalyzed by either acidic or basic conditions in the mobile phase.[2]

-

Troubleshooting Protocol:

-

pH Measurement: Immediately measure the pH of your aqueous mobile phase. The ideal range for ester stability is typically between pH 3 and pH 6.

-

Mobile Phase Adjustment: If your mobile phase is outside this range, prepare a fresh mobile phase buffered to a pH between 4 and 5. Use a weak acid/base pair for buffering, such as acetate or formate, at a concentration of 10-20 mM.

-

Temperature Reduction: High temperatures accelerate hydrolysis. If you are using a column heater, try reducing the temperature to ambient (or the lowest temperature compatible with your desired viscosity and efficiency).

-

Confirmation: To confirm the identity of the new peak, you can intentionally degrade a sample of your standard (e.g., by treating it with a mild acid or base) and inject it. If the new peak in your original chromatogram corresponds to the main peak in the degraded sample, you have confirmed hydrolysis.

-

-

Pro-Tip: The stability of silica-based columns is typically limited to a pH range of 2 to 8. Operating outside this range can damage the column, while operating near the edges of this range can still be sufficient to catalyze the degradation of sensitive molecules. A well-buffered mobile phase in the pH 4-5 range is the safest starting point.

Q2: My main analyte peak is tailing significantly. How can I improve the peak shape?

A2: Peak tailing is likely due to secondary interactions between the ketone functional group and the stationary phase.

-

Causality: Standard silica-based C18 columns can have residual, un-capped silanol groups on their surface. These silanols are acidic and can form strong hydrogen bonds with the polar ketone group of your analyte.[6] This secondary interaction mechanism slows down a portion of the analyte molecules as they pass through the column, resulting in a "tail" on the peak.

-

Troubleshooting Protocol:

-

Lower Mobile Phase pH: If your analyte is stable at a lower pH, reducing the pH of the mobile phase to ~3 can help. At this pH, the residual silanol groups are protonated and less likely to interact with the ketone. Caution: This may increase the risk of ester hydrolysis, so it's a trade-off that must be carefully evaluated.

-

Use a Modern, End-Capped Column: Switch to a high-purity, base-deactivated, and fully end-capped C18 or C8 column. These columns are specifically designed to minimize exposed silanols and reduce peak tailing for polar compounds.

-

Add a Competing Base (for basic compounds): While your molecule is neutral, this is a general tip. For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites.

-

Change Stationary Phase: Consider a different stationary phase chemistry. A phenyl-hexyl or embedded polar group (PEG) phase can offer alternative selectivities and reduce silanol interactions.[7]

-

-

Pro-Tip: Before making significant changes, ensure the tailing isn't caused by extra-column effects. Use short, narrow-bore tubing between the injector, column, and detector, and ensure all fittings are properly made.

Q3: I'm seeing multiple, poorly resolved peaks where I expect one. What's happening?

A3: This could be an issue of on-column degradation, the use of a chiral stationary phase, or sample solvent effects.

-

Causality & Troubleshooting:

-

Multiple Degradants: Severe mobile phase conditions (e.g., pH > 8 or < 2, high temperature) could cause hydrolysis of both the ester and the nitrile group, leading to multiple degradation products. Solution: Re-evaluate your mobile phase pH and temperature as described in Q1.

-

Unintended Chiral Separation: Your compound is a racemate. If you are inadvertently using a chiral stationary phase (or a standard phase with chiral selectors in the mobile phase), you will see two peaks for the R- and S-enantiomers. Solution: Verify the specifications of your column and mobile phase additives to ensure they are not designed for chiral separations.

-

Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase is 30% Acetonitrile), it can cause peak distortion and splitting. Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent.

-

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing stability issues with DL-3-(1-ACETOXY-1-METHYLETHYL)-6-OXOHEPTANENITRILE.

Caption: A logical troubleshooting workflow for common chromatographic issues.

Preventative Measures for Robust Method Development

-

Column Selection: Start with a modern, high-purity, end-capped C18 column.

-

Mobile Phase: Always buffer the aqueous portion of your mobile phase, targeting a pH between 4.0 and 5.5 as a starting point. Use HPLC-grade solvents and freshly prepared buffers.

-

Temperature Control: Use a column thermostat set to a moderate temperature (e.g., 25-30 °C) for consistency. Avoid high temperatures unless necessary for resolution, and be aware of the stability trade-off.

-

Sample Preparation: Dissolve samples in the mobile phase whenever possible. Keep samples in an autosampler cooled to 4-10 °C to minimize degradation in the vial before injection.

Primary Degradation Pathway

The most probable degradation pathway you will encounter is the hydrolysis of the ester.

Caption: The acid/base-catalyzed hydrolysis of the acetoxy group.

References

-

Troubleshooting Guide. Phenomenex. [6]

-

Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [8]

-

HPLC Troubleshooting Guide. [9]

-

Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Technologies. [10]

-

HPLC Troubleshooting Guide. SCION Instruments. [11]

-

Poole, C. F. (2012). Aldehydes and Ketones: Gas Chromatography. In: Reedijk, J. (eds) Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. [12]

-

Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.

-

Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(1), 32-38. [13]

-

1-Acetoxy-p-menthane-3-one. PubChem, National Center for Biotechnology Information. [14]

-

Alhassan, A., & Andersson, J. T. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Molecules, 28(11), 4469. [15]

-

Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque, Inc. [7]

-

Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [16]

-

Reverse Phase Chromatography. (2022). Chemistry LibreTexts. [5]

-

HYDROLYSIS REACTIONS. (2018). [Slide presentation]. [2]

-

Ester to Acid - Common Conditions. Organic Chemistry Portal. [1]

-

Hydrolysis of Esters. University of Calgary, Department of Chemistry.

-

Hydrolysis of Acetic Anhydride with Heavy Water (D2O). Thermo Fisher Scientific. [17]

-

Medroxyprogesterone Product Information. Cayman Chemical. [18]

-

Hydrolysis of Nitriles. Organic Synthesis. [3]

-

Radiopharmaceutical Chemistry and Quality Control. UNC Radiology. [19]

-

HPLC method development for aldehydes and ketones. Chromatography Forum. [4]

Sources

- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 2. esisresearch.org [esisresearch.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. phenomenex.com [phenomenex.com]

- 7. nacalai.com [nacalai.com]

- 8. Chromatography [chem.rochester.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]

- 11. HPLC Troubleshooting Guide [scioninstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. 1-Acetoxy-p-menthane-3-one | C12H20O3 | CID 557663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. aocs.org [aocs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. rads.web.unc.edu [rads.web.unc.edu]

"alternative methods for nitrile group introduction in complex molecules"

The introduction of a nitrile (cyano) group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrile moiety is a versatile functional group that can be readily converted into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles.[3][4] Its incorporation into a molecule can also significantly enhance physicochemical and pharmacological properties, such as improving pharmacokinetic profiles and biological activity.[1]

Historically, chemists have relied on a limited number of methods for cyanation, often fraught with harsh reaction conditions and the use of highly toxic reagents. However, the field has seen remarkable progress, with the development of milder, more efficient, and highly functional group-tolerant methodologies. This guide provides a comparative overview of both traditional and modern techniques for nitrile group introduction into complex molecules, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal method for their synthetic challenges.

Traditional Cyanation Methods: The Foundation

Classical methods like the Sandmeyer and Rosenmund-von Braun reactions have been workhorses in organic synthesis for over a century. While still relevant, their utility in the context of complex, highly functionalized molecules is often limited by their demanding conditions.

The Sandmeyer Reaction

The Sandmeyer reaction offers a pathway to aryl nitriles from anilines via a diazonium salt intermediate. The transformation is typically carried out by treating the diazonium salt with a copper(I) cyanide salt.

Mechanism & Causality: The reaction proceeds through the generation of an aryl radical, which then reacts with the cyanide anion. The copper(I) catalyst is crucial for the single-electron transfer that initiates the decomposition of the diazonium salt. The choice of copper(I) cyanide is predicated on its ability to both facilitate the reaction and act as the cyanide source.

Limitations: The Sandmeyer reaction's primary drawback is the often harsh, strongly acidic conditions required for the diazotization step, which are incompatible with many sensitive functional groups. Additionally, the generation of diazonium salts can pose a safety risk.

The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a direct displacement of an aryl halide with a copper(I) cyanide, typically at high temperatures.[5][6]

Mechanism & Causality: This reaction involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. The high temperatures are necessary to overcome the activation barrier for the oxidative addition of typically unreactive aryl halides.

Modern Improvements: While the classical Rosenmund-von Braun reaction requires stoichiometric amounts of copper cyanide and high temperatures (150–250 °C), significant improvements have been made.[5][7] The use of ligands such as L-proline and picolinamides has been shown to promote the reaction at lower temperatures (80–120 °C), expanding its applicability to more sensitive substrates.[8][9] Additionally, the use of catalytic amounts of copper in the presence of a soluble cyanide source and a suitable ligand system represents a significant advance.[10][11]

Transition-Metal-Catalyzed Cyanation: A Paradigm Shift

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering milder conditions, broader substrate scope, and superior functional group tolerance compared to traditional methods.[2][12] Palladium, nickel, and copper are the most extensively studied metals for this transformation.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a highly versatile and widely used method for the synthesis of aryl nitriles from aryl halides and pseudohalides.[2][12]

Mechanism & Causality: The catalytic cycle generally proceeds through a standard Pd(0)/Pd(II) pathway. The key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a cyanide source, and finally, reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst and to prevent catalyst deactivation by excess cyanide ions.[13]

Cyanide Sources: A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14] Zn(CN)₂ and K₄[Fe(CN)₆] are often favored due to their lower toxicity and moisture stability compared to alkali metal cyanides.[14] More recently, safer and non-metallic cyanide sources like cuprous thiocyanate (CuSCN) have been developed.[15]

Substrate Scope and Functional Group Tolerance: Palladium-catalyzed methods exhibit excellent functional group tolerance, accommodating sensitive groups such as esters, ketones, aldehydes, and amines.[14] The reaction is applicable to a wide range of aryl and heteroaryl halides, including the less reactive but more readily available aryl chlorides.[14]

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide [13]

-

To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), Zn(CN)₂ (0.6 mmol, 60 mol%), Pd/C (0.02 mmol, 2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%), and zinc formate dihydrate (0.1 mmol, 10 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N-dimethylacetamide (DMAC) (5 mL).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative to palladium-catalyzed methods, owing to the lower cost and higher natural abundance of nickel.[1][16]

Mechanism & Causality: Similar to palladium, nickel catalysis generally proceeds through a Ni(0)/Ni(II) catalytic cycle. The use of a reductant is often necessary to generate the active Ni(0) species in situ from a Ni(II) precursor. Recent advancements have focused on developing air-stable Ni(II) precatalysts that do not require pre-activation.[1]

Advantages: Nickel catalysis can be particularly effective for the cyanation of less reactive aryl chlorides and triflates.[1][17] Furthermore, innovative approaches using visible-light photoredox catalysis in conjunction with nickel have enabled cyanation reactions to proceed under remarkably mild, room-temperature conditions.[18]

Alternative Cyanide Sources: A significant advantage of some nickel-catalyzed systems is the ability to use unconventional and less toxic cyanide sources, such as acetonitrile or alkyl isocyanides, via C-CN bond cleavage pathways.[17][19]

Experimental Workflow: Nickel-Catalyzed Cyanation

Caption: A generalized workflow for a transition-metal-catalyzed cyanation reaction.

Copper-Catalyzed Cyanation

Copper-catalyzed cyanation represents a cost-effective alternative to palladium- and nickel-based systems and builds upon the legacy of the Rosenmund-von Braun reaction.[10][11]

Mechanism & Causality: Modern copper-catalyzed cyanations often employ a catalytic amount of a copper(I) salt in the presence of a ligand. A domino halide exchange-cyanation mechanism has been proposed for aryl bromides, where an in situ generated aryl iodide is more reactive towards cyanation.[10][11]

Advantages: These methods are particularly appealing due to the low cost of copper catalysts. They have shown excellent functional group compatibility, comparable to palladium-catalyzed systems.[11]

Enzymatic and Biocatalytic Approaches: The Green Frontier

In the quest for more sustainable and environmentally benign synthetic methods, enzymatic and biocatalytic approaches for nitrile synthesis have gained significant attention.[20][21][22] These methods operate under mild conditions (room temperature, aqueous media) and can offer exquisite selectivity.

Key Enzymes:

-

Aldoxime Dehydratases (Oxd): These enzymes catalyze the dehydration of aldoximes to nitriles.[21][23] Chemoenzymatic cascades have been developed where a carboxylic acid is first reduced to an aldehyde, which is then converted to an aldoxime and subsequently dehydrated to the nitrile.[23]

-

Nitrile Synthetases: Enzymes such as ToyM from Streptomyces rimosus can directly convert a carboxylic acid to a nitrile in an ATP-dependent reaction using ammonia as the nitrogen source.[24]

-

Galactose Oxidase: This enzyme has been shown to exhibit promiscuous activity, catalyzing the conversion of alcohols to nitriles in the presence of ammonia and molecular oxygen.[20]

Advantages: The primary advantages of biocatalytic methods are their green credentials: they avoid harsh conditions, toxic reagents, and heavy metal waste.[21][22]

Limitations: The substrate scope of enzymatic methods can be limited, and the development of robust enzymes for a wide range of non-natural substrates is an ongoing area of research.

Electrophilic and Nucleophilic Cyanation Reagents

Beyond metal-catalyzed cross-coupling reactions, the development of novel cyanating reagents has expanded the toolkit for nitrile synthesis.

Nucleophilic Cyanation: This is the classical approach, where a cyanide anion (CN⁻) acts as a nucleophile.[25] Reagents like TMSCN are often used for the cyanation of electrophilic carbons, such as in the formation of cyanohydrins from aldehydes and ketones.[25]

Electrophilic Cyanation: This strategy involves a "reactivity umpolung," where a formal "CN⁺" equivalent is transferred to a nucleophilic substrate.[3][26][27] Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and 1-cyanobenzotriazole have become popular due to their stability and safer handling profile compared to highly toxic cyanogen halides.[27][28][29] Electrophilic cyanation is particularly useful for the cyanation of carbanions, enolates, and electron-rich aromatic systems.[3][26]

Reaction Mechanism: Electrophilic Cyanation of an Amine

Caption: Simplified representation of electrophilic cyanation of a secondary amine.

Comparative Performance Analysis

| Method | Typical Substrate | Cyanide Source | Key Advantages | Key Disadvantages |

| Sandmeyer Reaction | Anilines (via diazonium salts) | CuCN | Well-established, inexpensive reagents | Harsh acidic conditions, limited functional group tolerance, safety concerns with diazonium salts |

| Rosenmund-von Braun | Aryl Halides | CuCN (stoichiometric) | Simple procedure | High temperatures, stoichiometric copper, often poor functional group tolerance |

| Palladium-Catalyzed | Aryl/Heteroaryl Halides, Triflates | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Mild conditions, excellent functional group tolerance, broad substrate scope[12][14] | Cost of palladium, ligand sensitivity, potential catalyst poisoning[13] |

| Nickel-Catalyzed | Aryl/Heteroaryl Halides, Triflates | Metal cyanides, MeCN, isocyanides[1][19] | Lower cost than Pd, effective for aryl chlorides, novel cyanide sources[1][16] | Often requires a reductant, can be more sensitive to air/moisture |

| Copper-Catalyzed | Aryl/Heteroaryl Halides | NaCN, KCN | Low catalyst cost, good functional group compatibility[10][11] | Can require higher temperatures than Pd/Ni, ligand optimization may be needed |

| Enzymatic | Alcohols, Carboxylic Acids, Aldoximes | Ammonia, O₂[20][23][24] | Environmentally benign, mild conditions, high selectivity[21][22] | Limited substrate scope, enzyme availability and stability can be issues |

| Electrophilic Cyanation | Amines, Enolates, Carbanions | NCTS, Cyanogen Bromide[28][29] | Access to products not easily formed by nucleophilic methods, safer reagents available[26] | Reagent cost, may require stoichiometric reagents |

Safety Considerations

Working with cyanide-containing compounds requires strict adherence to safety protocols due to their high toxicity.[30][31][32] Hydrogen cyanide (HCN) gas, which can be liberated from cyanide salts in the presence of acid or moisture, is a potent and rapidly acting poison.[32][33]

Essential Safety Practices:

-

All manipulations of cyanide reagents should be performed in a well-ventilated chemical fume hood.[31][32]

-

Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene, often double-gloved), is mandatory.[31][32]

-

Avoid working alone when handling cyanides.[31]

-

An emergency plan should be in place, and an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily accessible.[33]

-

Whenever possible, opt for less toxic cyanide sources such as Zn(CN)₂ or K₄[Fe(CN)₆], or cyanide-free methods.[13][14]

Conclusion

The introduction of the nitrile group into complex molecules has evolved from a field dominated by harsh, classical methods to one rich with diverse and sophisticated catalytic and biocatalytic options. For researchers in drug development and organic synthesis, the choice of method will depend on a careful analysis of the substrate's complexity, the required functional group tolerance, scalability, cost, and safety considerations. Transition-metal catalysis, particularly with palladium and nickel, offers the broadest utility for complex aryl systems, providing a powerful combination of mild conditions and extensive functional group compatibility.[1][12][14] Meanwhile, the rise of enzymatic and photoredox-catalyzed methods signals a future where the synthesis of these vital building blocks will be increasingly efficient, selective, and sustainable.[18][20][22]

References

-

Ma, Z., Huo, C., Zhou, D., Zhang, J., Kong, H., Ren, W., Qu, F., Liu, T., Chen, H., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link]

-

Li, W., Liu, C., Zhang, H., & Kwong, F. Y. (2013). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition, 52(46), 12165-12169. [Link]

-

Anjana, S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32421-32437. [Link]

-

Silva, F. C. D., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]

-

University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS. [Link]

-

Kumar, A., & Rej, S. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(78), 9992-9995. [Link]

-

Petkova, M., & Winkler, M. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 383, 11-20. [Link]

-

Anjana, S., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

-

Zhou, Y., Wang, Z., & Zhu, J. (2020). Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Organic & Biomolecular Chemistry, 18(38), 7555-7559. [Link]

-

Wang, Z., & Martin, R. (2021). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 3(1), 223-231. [Link]

-

Nakao, Y., Idei, H., Kanyiva, K. S., & Hiyama, T. (2011). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Communications, 47(19), 5488-5490. [Link]

-

Ma, Z., Huo, C., Zhou, D., Zhang, J., Kong, H., Ren, W., Qu, F., Liu, T., Chen, H., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. OUCI. [Link]

-

Sanyal, N., & Bandarian, V. (2016). A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. Journal of the American Chemical Society, 138(35), 11137-11140. [Link]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]

-

Graz University of Technology. (2024, June 18). Enzymes instead of cyanide: Researchers develop biocatalytic process for nitrile production. EurekAlert!. [Link]

-

Silva, F. C. D., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

- Martin, R. (n.d.). Process for the transition metal catalyzed cyanation of aryl/vinyl halides.

-

Thomas, S., & Anilkumar, G. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-15. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]

-

Silva, F. C. D., & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

-

Chen, J., & Chen, F. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link]

-

Cheng, Y., & Li, J. (2014). Palladium-catalyzed cyanation of aryl halides with CuSCN. Tetrahedron Letters, 55(2), 469-471. [Link]

-

Safety Officer. (2024, June 6). Cyanation reaction safety. YouTube. [Link]

-

Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(9), 1166-1175. [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]

-

Crasto, A. M. (2014, December 17). Cyanation of Aryl Halides. Organic Synthesis International. [Link]

-

Payer, C., et al. (2021). Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. Catalysis Science & Technology, 11(24), 7858-7865. [Link]

-

Chen, J., & Chen, F. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link]

-

Wikipedia. (n.d.). Cyanation. [Link]

-

Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. RSC Publishing. [Link]

-

Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247-249. [Link]

-

Zhang, L., & Chen, K. (2013). Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. Organic Letters, 15(1), 10-13. [Link]

-

Reddy, V. R., & Kumar, A. (2016). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). ARKIVOC, 2016(5), 13-21. [Link]

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]

-

Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]

-

Wu, J. X., & Ma, D. (2005). l-Proline-Promoted Rosenmund-von Braun Reaction. Synlett, 2005(12), 1909-1912. [Link]

-